1-(3-(2-(3-Methoxyphenoxy)ethoxy)propyl)azepane
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Overview
Description
Preparation Methods
The synthesis of 1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane involves multiple steps. One common synthetic route includes the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 1,3-dibromopropane to yield 3-(2-(3-methoxyphenoxy)ethoxy)propyl bromide. Finally, the bromide is reacted with azepane under basic conditions to produce the target compound .
Chemical Reactions Analysis
1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a novel inhibitor and DNA binding reagent.
Medicine: It has been investigated for its potential use as an antidiabetic and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane involves its interaction with specific molecular targets. For example, it has been shown to bind to the histamine H3 receptor, modulating its activity and influencing various physiological processes . The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction.
Comparison with Similar Compounds
1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane can be compared with other similar compounds, such as:
1-(3-(2-(3-hydroxyphenoxy)ethoxy)propyl)azepane: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
1-(3-(2-(3-ethoxyphenoxy)ethoxy)propyl)azepane: The ethoxy group can alter the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H29NO3 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[3-[2-(3-methoxyphenoxy)ethoxy]propyl]azepane |
InChI |
InChI=1S/C18H29NO3/c1-20-17-8-6-9-18(16-17)22-15-14-21-13-7-12-19-10-4-2-3-5-11-19/h6,8-9,16H,2-5,7,10-15H2,1H3 |
InChI Key |
CRNTZNDTRWBBPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCCN2CCCCCC2 |
Origin of Product |
United States |
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